9,9'-(Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole)
Description
9,9'-(Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole) is a carbazole-based compound featuring a central diphenyl sulfone (DPS) core symmetrically functionalized with 3,6-dimethoxy-substituted carbazole units. This structure combines the electron-withdrawing sulfone group with electron-rich carbazole moieties, making it a candidate for applications in thermally activated delayed fluorescence (TADF) materials, organic light-emitting diodes (OLEDs), and phosphorescence-based systems. The methoxy substituents on the carbazole enhance solubility and modulate electronic properties by increasing electron-donating capacity compared to unsubstituted carbazole derivatives .
Structure
3D Structure
Properties
Molecular Formula |
C40H32N2O6S |
|---|---|
Molecular Weight |
668.8 g/mol |
IUPAC Name |
9-[4-[4-(3,6-dimethoxycarbazol-9-yl)phenyl]sulfonylphenyl]-3,6-dimethoxycarbazole |
InChI |
InChI=1S/C40H32N2O6S/c1-45-27-9-17-37-33(21-27)34-22-28(46-2)10-18-38(34)41(37)25-5-13-31(14-6-25)49(43,44)32-15-7-26(8-16-32)42-39-19-11-29(47-3)23-35(39)36-24-30(48-4)12-20-40(36)42/h5-24H,1-4H3 |
InChI Key |
XHCBFPGLHLGABY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)OC)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)OC)C8=C6C=CC(=C8)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Mechanistic Pathway
- Deprotonation : NaH abstracts the N–H proton from 3,6-dimethoxy-9H-carbazole, generating a carbazolide anion.
- Nucleophilic Attack : The anion attacks the para-fluorine positions of the sulfone via a Meisenheimer complex intermediate, displacing fluoride ions.
- Aromatic Stabilization : Electron-withdrawing sulfone groups activate the phenyl rings for substitution, while methoxy donors enhance nucleophilicity.
Yield and Purification
- Typical yields: 68–73% after column chromatography.
- Sublimation at 250°C under vacuum removes residual solvents and unreacted starting materials.
Transition Metal-Catalyzed Coupling Approaches
Alternative routes employ palladium or copper catalysts for C–N bond formation, though these are less common due to cost considerations.
Ullmann-Type Coupling
A mixture of bis(p-iodophenyl)sulfone and 3,6-dimethoxy-9H-carbazole reacts with CuI (10 mol%) and 1,10-phenanthroline in DMSO at 120°C. This method suffers from lower yields (∼45%) and longer reaction times (24–48 hours).
Buchwald-Hartwig Amination
Using Pd2(dba)3 (5 mol%) and Xantphos (10 mol%) in toluene at 110°C, this approach achieves moderate yields (55–60%) but requires rigorous exclusion of oxygen.
Solubility and Process Optimization
Solvent Systems
Substituent Effects
| Group | Electronic Effect | Yield Impact |
|---|---|---|
| Methoxy | Strong +M | +12% vs H |
| tert-Butyl | Steric hindrance | -8% vs OMe |
Methoxy groups enhance nucleophilicity but require precise stoichiometry to avoid over-substitution.
Scalability and Industrial Feasibility
Cost Analysis
| Component | Cost (USD/g) |
|---|---|
| Bis(p-fluorophenyl)sulfone | 25.00 |
| 3,6-dimethoxy-9H-carbazole | 18.50 |
| NaH (60% dispersion) | 0.80 |
Bulk production reduces raw material costs by 40% through solvent recycling.
Recent Methodological Advances
Microwave-Assisted Synthesis
Irradiation at 150 W reduces reaction time to 15 minutes with comparable yields (70%).
Flow Chemistry Systems
Continuous flow reactors achieve 89% conversion in 5 minutes residence time, minimizing side products.
Chemical Reactions Analysis
Types of Reactions
9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide or thiol groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitrated or halogenated carbazole derivatives.
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
DMOC-DPS is primarily utilized as a hole transport material in OLEDs. Its structural characteristics allow for efficient charge transport and light emission, making it suitable for use in the emissive layers of OLED devices. The compound exhibits a high photoluminescence quantum yield, which is critical for enhancing the brightness and efficiency of OLEDs.
| Property | Value |
|---|---|
| Role | Hole transport material |
| Photoluminescence | 485 nm |
| Band Gap | 0.21 eV |
Organic Photovoltaics (OPVs)
In OPVs, DMOC-DPS serves as an electron donor or acceptor depending on the device architecture. Its ability to form stable thin films and facilitate charge separation contributes to improved power conversion efficiencies in solar cells.
Ion Channel Modulation
Recent studies have indicated that compounds similar to DMOC-DPS can modulate ion channels such as CaV2.2, which are critical in various physiological processes. The sulfonyl group in the structure enhances the stability of these compounds in biological systems, potentially leading to new therapeutic agents for neurological disorders.
Drug Development
The compound's unique structure may be leveraged for the development of novel pharmaceuticals targeting specific biological pathways. Its stability and solubility profiles make it a candidate for further investigation in drug formulation studies.
Case Study 1: OLED Performance Enhancement
A study published in Journal of Materials Chemistry C demonstrated that incorporating DMOC-DPS into OLED structures significantly improved device performance metrics such as current efficiency and operational stability compared to conventional hole transport materials. The devices showed a maximum external quantum efficiency of over 20%, highlighting the compound's effectiveness in enhancing OLED technology .
Case Study 2: Stability in Biological Systems
Research conducted on sulfonylphenoxazines, structurally related to DMOC-DPS, revealed that these compounds exhibited remarkable stability in rat plasma compared to their acyl counterparts. This stability is crucial for developing new drugs with prolonged action and reduced side effects .
Mechanism of Action
The mechanism of action of 9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole) involves its ability to transport holes in electronic devices. The compound’s molecular structure allows for efficient charge transfer, with the highest occupied molecular orbital (HOMO) localized on the donor moieties and the lowest unoccupied molecular orbital (LUMO) predominantly localized on the diphenylsulfone unit . This separation of charge carriers facilitates the efficient transport of holes, enhancing the performance of electronic devices .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfone-Carbazole Linkages
2.1.1. 9,9'-(Sulfonylbis(4,1-phenylene))bis(9H-carbazole) (2C)
- Structure : Similar to the target compound but lacks methoxy substituents on carbazole.
- Properties: Exhibits dual phosphorescence bands at 77 K due to distinct local carbazole and sulfone fragments . Used as a reference in studies on room-temperature phosphorescence (RTP) mechanisms .
2.1.2. 9,9'-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole) (2TCz-DPS)
- Structure : Contains bulky tert-butyl groups instead of methoxy substituents.
- Properties :
2.1.3. 9,9'-(Ethene-1,1-diylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole) (EPC)
- Structure : Replaces sulfone with an ethene bridge but retains 3,6-dimethoxy carbazole.
- Properties :
Sulfone-Core Compounds with Alternative Donor Units
2.2.1. 10,10'-(Sulfonylbis(4,1-phenylene))bis(10H-phenoxazine) (PXZ-DPS)
- Structure: Replaces carbazole with phenoxazine donors.
- Properties :
2.2.2. 10,10'-(Sulfonylbis(4,1-phenylene))bis(10H-phenothiazine) (2P)
- Structure: Substitutes carbazole with phenothiazine donors.
- Properties: Aggregation-induced emission (AIE) behavior prevents exciton quenching in non-doped OLEDs. Comparable EQE in doped and non-doped devices (~15%) .
Comparative Data Table
Key Findings
Bulky tert-butyl groups in 2TCz-DPS suppress aggregation, improving device stability .
Bridge Influence :
- Sulfone bridges (vs. ethene) introduce stronger electron-withdrawing effects, stabilizing charge-transfer states for RTP and TADF .
- EPC’s ethene bridge enhances thermal stability but limits conjugation, reducing photoluminescence quantum yield (PLQY) .
Donor Unit Comparison: Phenoxazine (PXZ-DPS) and phenothiazine (2P) donors outperform carbazole derivatives in ΔEST and EQE due to stronger donor-acceptor interactions .
Biological Activity
The compound 9,9'-(Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole (CAS No. 1477507-77-9) is a specialized organic compound notable for its potential applications in organic electronics and its biological activities. With a molecular formula of and a molecular weight of 668.76 g/mol, this compound features a sulfonyl group linking two phenylene units, each connected to a carbazole moiety that is further substituted with methoxy groups. This structural configuration is believed to enhance its electronic properties and may also contribute to its biological activity.
The compound exhibits several key physical properties that are relevant for both its electronic applications and potential biological interactions:
| Property | Value |
|---|---|
| Molecular Formula | C40H32N2O6S |
| Molecular Weight | 668.76 g/mol |
| UV Absorption | 370 nm (in Toluene) |
| Photoluminescence | 485 nm (in Toluene) |
| Thermal Stability | >250 °C (0.5% weight loss) |
Biological Activity Overview
While specific biological activity data on 9,9'-(Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole is limited, related compounds within the carbazole family have demonstrated various bioactivities. Notably:
- Anticancer Properties : Some carbazole derivatives have shown significant anticancer activities, functioning as inhibitors of cancer cell proliferation.
- Antioxidant Activity : Certain derivatives exhibit antioxidant properties that can protect cells from oxidative stress.
- Antimicrobial Activity : Members of the carbazole family have been reported to possess antimicrobial properties against various pathogens.
Case Studies and Related Research Findings
Several studies have explored the biological activities of carbazole derivatives that may provide insights into the potential effects of 9,9'-(Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole .
Study 1: Antimicrobial Activity
In a study evaluating various N-substituted carbazoles, compounds were synthesized and tested for their antimicrobial activity against bacteria such as E. coli and C. albicans. The results indicated that certain derivatives exhibited zones of inhibition ranging from 12.6 to 22.3 mm at a concentration of 100 µg/mL .
Study 2: Anticancer Activity
Research on N-alkylcarbazole derivatives demonstrated their ability to inhibit STAT3 activation significantly. Compounds in this series were found to inhibit STAT3 activation by up to 95% at a concentration of 50 µM .
Study 3: Antifungal Properties
Another study highlighted the antifungal properties of specific carbazole derivatives against Pseudomonas aeruginosa, showcasing their potential in treating fungal infections .
The biological mechanisms through which carbazole derivatives exert their effects are still under investigation but may include:
- Inhibition of Enzymatic Pathways : Some compounds inhibit specific enzymes involved in cancer cell proliferation.
- Membrane Disruption : Antimicrobial activity may result from the disruption of microbial cell membranes.
- Antioxidant Mechanisms : The ability to scavenge free radicals contributes to their protective effects against oxidative damage.
Q & A
Basic Research Questions
What synthetic methodologies are commonly employed to synthesize 9,9'-(sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole), and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or Sonogashira coupling reactions. Key steps include:
- Precursor Preparation : Brominated carbazole derivatives (e.g., 3,6-dimethoxy-9H-carbazole) are synthesized using alkylation or iodination under controlled conditions (e.g., FeCl3 in chloroform for oxidative dimerization) .
- Cross-Coupling : A sulfonyl-bridged aromatic core (e.g., 4,4'-sulfonylbis(1,4-phenylene)) is reacted with carbazole precursors using palladium catalysts (e.g., Pd(PPh3)4) and ligands (e.g., tri-tert-butylphosphine) in solvents like toluene or xylene at 120–135°C .
- Purification : Sublimation or recrystallization (e.g., using tert-butyl methyl ether) ensures >99% purity, verified by HPLC .
Optimization : Adjusting catalyst loading, reaction time, and solvent polarity improves yield. For example, using DMSO as a solvent with K2CO3 enhances nucleophilic substitution efficiency in carbazole functionalization .
Which spectroscopic and analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and sulfone bridge formation. For example, aromatic proton signals at δ 7.3–8.2 ppm and methoxy groups at δ ~3.8 ppm are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 668.76 for C40H32N2O6S) .
- Fourier-Transform Infrared (FT-IR) : Peaks at ~1150 cm−1 (S=O stretching) and ~1250 cm−1 (C-O-C from methoxy groups) confirm functional groups .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (e.g., >250°C for 0.5% weight loss) .
Advanced Research Questions
How do structural modifications (e.g., alkyl chain length, substituent position) influence photophysical properties and device performance?
Methodological Answer:
- Alkyl Chain Effects : Longer alkyl chains (e.g., hexyl vs. ethyl) reduce aggregation in solid-state films, narrowing emission bands (e.g., 428 nm vs. broad blue-green emission) and enhancing deep-blue electroluminescence in OLEDs .
- Substituent Position : Methoxy groups at 3,6-carbazole positions improve hole-transport properties in perovskite solar cells by lowering HOMO levels (−5.3 eV), facilitating charge injection .
- Bridge Engineering : Replacing sulfone with phosphonate bridges alters singlet-triplet energy gaps (ΔEST). For example, ΔEST = 0.21 eV in sulfone derivatives enables efficient thermally activated delayed fluorescence (TADF) .
What experimental strategies resolve contradictions in reported thermal stability or emission efficiency data?
Methodological Answer:
- Controlled Environment Testing : Reproduce thermal degradation studies (via TGA) under inert atmospheres to isolate oxidation effects .
- Solvent Polarity Screening : Compare photoluminescence (PL) in toluene (λem = 445 nm) vs. THF to assess solvent-dependent aggregation .
- Device Fabrication Consistency : Standardize OLED layer thickness (e.g., 40 nm emissive layer) and electrode materials (e.g., ITO/Mg:Ag) to minimize variability in external quantum efficiency (EQE) measurements .
How can computational modeling guide the design of derivatives for specific optoelectronic applications?
Methodological Answer:
- Density Functional Theory (DFT) : Predict HOMO/LUMO levels and ΔEST by optimizing ground-state geometries (e.g., using ADF or Gaussian software) .
- Molecular Dynamics (MD) : Simulate intermolecular packing to predict crystallization behavior and charge mobility .
- Machine Learning : Train models on datasets of carbazole derivatives (e.g., emission maxima vs. substituent electronegativity) to prioritize synthetic targets .
What methodologies validate the compound’s efficacy in environmental applications (e.g., dye adsorption)?
Methodological Answer:
- Adsorption Isotherms : Fit Langmuir/Freundlich models to quantify methylene blue (MB) adsorption capacity (Qmax) at varying pH and adsorbent dosages .
- Recyclability Testing : Perform 5–10 adsorption-desorption cycles using ethanol as eluent to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
